Miripla

Vue d'ensemble

Description

Miripla, known by its trade name this compound, is a lipophilic platinum complex used primarily in the treatment of hepatocellular carcinoma (HCC). It is utilized in transcatheter arterial chemoembolization (TACE), a procedure that delivers chemotherapy directly to the liver tumor . This compound was approved by Japan’s Pharmaceuticals and Medical Devices Agency in 2009 .

Mécanisme D'action

Target of Action

Miriplatin, a lipophilic platinum complex, primarily targets the mitochondria . This is distinct from most platinum agents, which typically target DNA . In the mitochondria, Miriplatin interacts with proteins POLG and TFAM , which are involved in mitochondrial DNA (mtDNA) replication .

Mode of Action

Miriplatin is taken up by cells and targets the mitochondria . It enhances the binding of mitochondrial protease LONP1 with POLG and TFAM, leading to the degradation of these proteins . This interaction blocks mtDNA replication . Additionally, Miriplatin can intercalate into the DNA of cancer cells, forming platinum-DNA adducts .

Biochemical Pathways

The degradation of POLG and TFAM initiated by Miriplatin blocks mtDNA replication . This triggers the PINK1-Parkin axis , inducing mitophagy . Mitophagy is a type of autophagy where damaged mitochondria are selectively degraded. This process is crucial for maintaining cellular homeostasis.

Pharmacokinetics

Miriplatin is selectively delivered to the liver, where it gradually releases platinum and radioactive components into systemic circulation . These components are then excreted into urine . In dogs with renal impairment, plasma concentrations of ultrafilterable platinum and radioactivity increased due to reduction in renal clearance .

Result of Action

The action of Miriplatin leads to a decrease in cell viability and induces apoptosis . The combination of Miriplatin and radiation has been shown to have synergistic anti-tumor activity on hepatocellular carcinoma (HCC) cells through PUMA-mediated apoptosis and cell cycle arrest .

Action Environment

The level of caveolin-1 (Cav-1) determines the entry rate and switch of entry pathways of Miriplatin, indicating a novel role of Cav-1 in nanoparticle entry . After endosome-lysosome processing, Miriplatin is released in an unchanged metabolite form . This suggests that the cellular environment and specific proteins like Cav-1 can influence the action, efficacy, and stability of Miriplatin.

Analyse Biochimique

Biochemical Properties

Miriplatin is a platinum (II) complex-based anti-neoplastic agent with increased lipophilicity than its family members cisplatin and carboplatin . Due to its insolubility in water, miriplatin and lipiodol suspension is the sole formulation of miriplatin approved in Japan to treat hepatocellular carcinoma by transcatheter arterial chemoembolization .

Cellular Effects

Miriplatin has been shown to have anti-tumor activity on hepatocellular carcinoma (HCC) cells. It has been found to decrease cell viability dose-dependently and induce apoptosis . The combination of miriplatin and radiation has been shown to decrease cell viability synergistically in HCC cell lines, inducing cleaved PARP expression and causing sub-G1, G2/M, and S phase cell arrest .

Molecular Mechanism

The molecular mechanism of miriplatin involves the formation of platinum-DNA adducts, which leads to massive apoptosis . The combination of miriplatin and radiation has been shown to induce the expression of p53 up-regulated modulator of apoptosis (PUMA), leading to increased apoptosis .

Temporal Effects in Laboratory Settings

The effects of miriplatin over time in laboratory settings have not been extensively studied. It has been observed that miriplatin shows a more sustained release than cisplatin .

Transport and Distribution

Miriplatin is selectively delivered to the liver, where it has a long retention time in lesions after transarterial chemoembolization . This selective delivery and retention make it particularly effective for the treatment of hepatocellular carcinoma.

Méthodes De Préparation

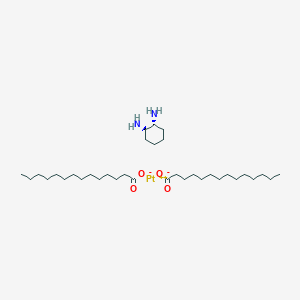

Miripla is synthesized through a series of chemical reactions involving platinum complexes. One common method involves reacting cis-dichloro-[(1R,2R)-(-)-cyclohexanediamine]platinum(II) with silver nitrate to form a platinum complex, which is then reacted with myristic acid to produce miriplatin . Industrial production methods often involve lyophilization, where miriplatin is prepared in a tert-butyl alcohol-ethanol-water ternary system and vacuum dried to ensure uniform particle size distribution .

Analyse Des Réactions Chimiques

Miripla undergoes several types of chemical reactions, including:

Substitution Reactions: this compound can undergo substitution reactions where its ligands are replaced by other molecules. For example, it can react with chloride ions to form dichloro complexes.

Oxidation and Reduction: As a platinum complex, miriplatin can participate in redox reactions, although these are less common in its therapeutic use.

Common reagents used in these reactions include silver nitrate, myristic acid, and various solvents like ethanol and chloroform. The major products formed from these reactions are typically platinum-DNA adducts, which are crucial for its anticancer activity .

Applications De Recherche Scientifique

Miripla has several scientific research applications, particularly in the fields of medicine and oncology:

Cancer Treatment: this compound is primarily used in the treatment of hepatocellular carcinoma through TACE.

Combination Therapy: Research has explored the use of miriplatin in combination with other treatments, such as radiation therapy, to enhance its anticancer effects.

Pharmacokinetics Studies: Studies have been conducted to understand the pharmacokinetics and biodistribution of miriplatin, helping to optimize its therapeutic use.

Comparaison Avec Des Composés Similaires

Miripla is part of a class of platinum-based anticancer drugs, which includes cisplatin, carboplatin, and oxaliplatin. Compared to these compounds, miriplatin has increased lipophilicity, allowing for better retention in tumor tissues and reduced systemic toxicity . Similar compounds include:

Cisplatin: A widely used platinum-based chemotherapy drug with broad anticancer activity but higher systemic toxicity.

Carboplatin: Similar to cisplatin but with a different side effect profile, often used in patients who cannot tolerate cisplatin.

This compound’s unique lipophilic properties and selective uptake by liver tumors distinguish it from these other platinum-based drugs, making it a valuable option for treating hepatocellular carcinoma .

Propriétés

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/q;;;+2/p-2/t;;5-,6-;/m..1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIHRZPJIYJKAZ-BLUNCNMSSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)N)N.[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68N2O4Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141977-79-9 | |

| Record name | (SP-4-2)-[(1R,2R)-1,2-Cyclohexanediamine-κN1,κN2]bis(tetradecanoato-κO)platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141977-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MIRIPLATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780F0P8N4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride](/img/structure/B1139425.png)

![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)